

The Chemical Architecture and Mechanism of LY3104607: A GPR40 Agonist

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and key experimental data for **LY3104607**, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40). The information is tailored for professionals in the fields of pharmacology, medicinal chemistry, and diabetes drug development.

Chemical Structure and Identification

LY3104607 is a novel triazolopyridine acid derivative developed as a potential oral treatment for type 2 diabetes mellitus.[1] Its chemical identity is defined by the following parameters:



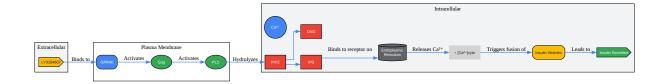
Identifier	Value		
IUPAC Name	(S)-3-(4-((2-(2,6-dimethylphenyl)-[2][3] [4]triazolo[1,5-a]pyridin-6- yl)methoxy)phenyl)hex-4-ynoic acid[1]		
SMILES String	CC#CINVALID-LINK c1ccc(OCc2ccc3c(c2)n4nc(c5c(C)cccc5C)nc4n 3)cc1		
CAS Number	1795232-22-2[1]		
Molecular Formula	C27H25N3O3[5]		
Molecular Weight	439.51 g/mol [2]		

Mechanism of Action: GPR40 Agonism and Insulin Secretion

LY3104607 functions as a potent and selective agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[2][6] GPR40 is highly expressed in pancreatic β -cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[7]

Upon binding to GPR40 on pancreatic β-cells, **LY3104607** activates the Gαq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key signal for the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion in a glucose-dependent manner.[8]





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GPR40 Signaling Pathway Activation by LY3104607.

Quantitative Data Summary

The following tables summarize the key quantitative data for **LY3104607**, demonstrating its potency and pharmacokinetic profile.

Table 1: In Vitro Potency of LY3104607

Assay	Cell Line	Parameter	Value	Reference
Calcium Flux	HEK293	EC50	119 nM	[2]

Table 2: Pharmacokinetic Properties of LY3104607 in

Preclinical Species

Species	- Dosing	CL (mL/min/kg)	Vss (L/kg)	F (%)
Rat	IV/PO	1.8	0.3	80
Dog	IV/PO	0.8	0.4	>100



Data extracted from the primary publication by Hamdouchi et al. (2018). CL: Clearance; Vss: Volume of distribution at steady state; F: Oral bioavailability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and for the design of further studies.

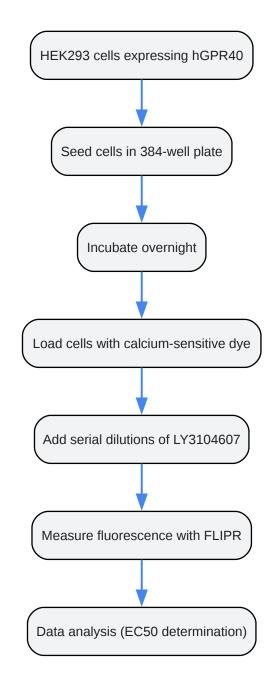
In Vitro Calcium Flux Assay

Objective: To determine the potency of LY3104607 in activating the human GPR40 receptor.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor were cultured in appropriate media.
- Assay Preparation: Cells were seeded into 384-well plates and incubated overnight. The
 growth medium was then replaced with a loading buffer containing a calcium-sensitive
 fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: LY3104607 was serially diluted and added to the wells.
- Signal Detection: Changes in intracellular calcium concentration were measured using a fluorescence imaging plate reader (FLIPR).
- Data Analysis: The fluorescence intensity data was normalized and fitted to a four-parameter logistic equation to determine the EC50 value.[8]





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Experimental Workflow for the Calcium Flux Assay.

Pharmacokinetic Studies in Preclinical Species

Objective: To determine the pharmacokinetic profile of LY3104607 in rats and dogs.

Methodology:

• Animal Models: Male Sprague-Dawley rats and Beagle dogs were used.

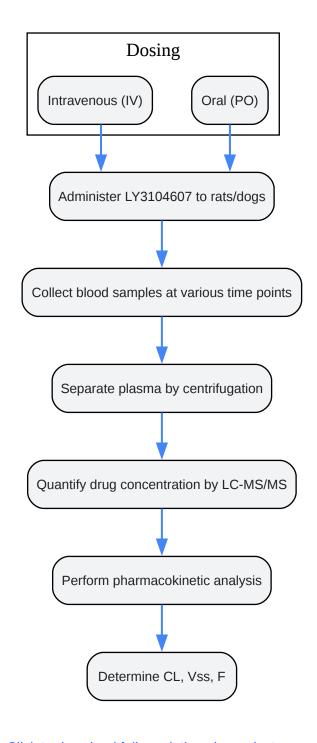






- Dosing:
 - Intravenous (IV): A single bolus dose of LY3104607 was administered intravenously.
 - Oral (PO): A single dose of LY3104607 was administered orally via gavage.
- Blood Sampling: Blood samples were collected at predetermined time points post-dose from the tail vein (rats) or cephalic vein (dogs) into tubes containing an anticoagulant.
- Plasma Preparation: Plasma was separated by centrifugation.
- Bioanalysis: The concentration of LY3104607 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F).





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Workflow for Preclinical Pharmacokinetic Studies.

Conclusion

LY3104607 is a potent and selective GPR40 agonist with a well-defined chemical structure and mechanism of action. Its ability to enhance glucose-stimulated insulin secretion, coupled with



favorable pharmacokinetic properties in preclinical species, underscores its potential as a therapeutic agent for type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this area.

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